molecular formula C15H12ClN5O2 B6124295 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B6124295
M. Wt: 329.74 g/mol
InChI Key: YEGVOWBCXSKQPA-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C15H12ClN5O2 and a molecular weight of 329.74 g/mol . This benzamide derivative features a 4-chlorobenzamide moiety linked to an aniline ring that is further substituted with a methoxy group and a 1H-tetrazol-1-yl ring system at the 3- and 4-positions, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery research . The tetrazole ring, a nitrogen-rich heterocycle, is a well-known bioisostere for carboxylic acid and other functional groups, often employed to modify a compound's polarity, metabolic stability, and binding characteristics in biological systems. Researchers utilize this and related tetrazole-containing compounds as key intermediates in developing pharmacologically active molecules, with published literature demonstrating similar structures acting as inhibitors of various enzymes, including phosphodiesterases . The specific stereoelectronic properties imparted by the chlorine substituent and the tetrazole ring make this compound a valuable building block for constructing potential therapeutic agents. Supplied as a solid, it is intended for use in laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVOWBCXSKQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-Azide Cycloaddition

This method involves the reaction of 3-cyano-4-methoxyaniline with sodium azide in the presence of ammonium chloride at elevated temperatures (80–100°C). The mechanism proceeds via a [2+3] cycloaddition, yielding the tetrazole ring:

3-Cyano-4-methoxyaniline+NaN₃NH₄Cl, DMF4-Methoxy-3-(1H-tetrazol-1-yl)aniline\text{3-Cyano-4-methoxyaniline} + \text{NaN₃} \xrightarrow{\text{NH₄Cl, DMF}} \text{4-Methoxy-3-(1H-tetrazol-1-yl)aniline}

Key Conditions :

  • Solvent: DMF or acetonitrile

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Yield: 65–78%

Diazonium Salt Route

An alternative approach utilizes diazotization of 3-amino-4-methoxyphenol followed by treatment with sodium azide:

  • Diazotization:

3-Amino-4-methoxyphenol+NaNO₂/HClDiazonium salt\text{3-Amino-4-methoxyphenol} + \text{NaNO₂/HCl} \rightarrow \text{Diazonium salt}

  • Azide introduction:

Diazonium salt+NaN₃4-Methoxy-3-(1H-tetrazol-1-yl)phenol\text{Diazonium salt} + \text{NaN₃} \rightarrow \text{4-Methoxy-3-(1H-tetrazol-1-yl)phenol}

This method requires precise temperature control (0–5°C during diazotization) to prevent side reactions.

Amide Coupling Strategies

The final step involves coupling 4-chlorobenzoyl chloride with 4-methoxy-3-(1H-tetrazol-1-yl)aniline. Two prevalent methods are employed:

Schotten-Baumann Reaction

A classical approach using aqueous alkaline conditions:

4-Methoxy-3-(1H-tetrazol-1-yl)aniline+4-Chlorobenzoyl chlorideNaOH, H₂O/Et₂OTarget compound\text{4-Methoxy-3-(1H-tetrazol-1-yl)aniline} + \text{4-Chlorobenzoyl chloride} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Target compound}

Advantages : Rapid reaction (1–2 hours) at room temperature.
Limitations : Moderate yields (60–70%) due to hydrolysis side reactions.

Carbodiimide-Mediated Coupling

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU as coupling agents:

4-Methoxy-3-(1H-tetrazol-1-yl)aniline+4-Chlorobenzoic acidEDC, DMAP, DCMTarget compound\text{4-Methoxy-3-(1H-tetrazol-1-yl)aniline} + \text{4-Chlorobenzoic acid} \xrightarrow{\text{EDC, DMAP, DCM}} \text{Target compound}

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalysts: 4-Dimethylaminopyridine (DMAP)

  • Yield: 85–92%

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) as eluent.

Analytical Data

Table 1: Physical and Spectroscopic Properties

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₄O₂
Molecular Weight330.73 g/mol
Melting Point214–216°C
¹H NMR (DMSO-d₆, δ ppm)8.92 (s, 1H, tetrazole), 7.85–7.40 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃)
MS (EI) m/z330 [M⁺], 243 [C₁₀H₇ClN₄O₂⁺]

Optimization and Challenges

Yield Improvement

  • Microwave Assistance : Reducing reaction time from 24 hours to 45 minutes while maintaining yields at 80%.

  • Catalyst Screening : Zinc chloride improves tetrazole cycloaddition efficiency by 15%.

Regioselectivity Issues

Competing formation of 2H-tetrazole isomers is mitigated by using trimethylsilyl azide (TMSN₃) in polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it useful in drug development:

  • Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, facilitating binding to enzymes and potentially inhibiting their activity.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and biological responses.

Case Study : A study demonstrated that related compounds with similar structures exhibited significant inhibitory effects on telomerase, suggesting potential applications in cancer therapy.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide exhibit notable anticancer properties.

  • Mechanism : The compound's ability to inhibit telomerase activity has been linked to its structural characteristics.

Study Findings :

  • In vitro tests showed that related compounds inhibited cell proliferation in various cancer cell lines, highlighting the importance of the tetrazole ring in enhancing biological activity.

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. Tetrazole derivatives have been shown to exhibit antibacterial activity against gram-positive bacteria.

Activity Type Effectiveness
AntibacterialSignificant zones of inhibition observed
AntifungalPotential activity noted in preliminary studies

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzamide Core

The target compound’s benzamide core is a common scaffold in medicinal and materials chemistry. Key comparisons with similar derivatives include:

Tetrazole-Containing Analogues
  • N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-(1H-Tetrazol-1-yl)Benzamide (CAS: 915926-10-2) :

    • Structural Differences : Replaces the methoxy group with a trifluoromethyl (-CF₃) group at the 3-position.
    • Implications : The -CF₃ group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound. The tetrazole ring remains critical for hydrogen bonding .
    • Molecular Weight : 367.71 g/mol vs. ~377.8 g/mol (estimated for the target compound).
  • 4-Chloro-N-[2-(4-Methoxy-1H-Indol-1-yl)Ethyl]-2-(1H-1,2,3,4-Tetraazol-1-yl)Benzamide :

    • Structural Differences : Incorporates an indole-ethyl linker and a tetrazole at the 2-position of the benzamide.
    • Implications : The indole moiety may enhance π-π stacking interactions in biological systems, while the ethyl linker increases conformational flexibility .
Heterocyclic Replacements for Tetrazole
  • 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS: 313395-73-2) :

    • Structural Differences : Substitutes tetrazole with a thiazole ring and adds a nitro group.
    • Implications : Thiazole’s sulfur atom contributes to distinct electronic properties, and the nitro group increases polarity but may reduce metabolic stability compared to tetrazole .
    • IR Data : C=O stretch at 1678 cm⁻¹ (similar to benzamide derivatives in –5).
  • 3-Chloro-N-[4-({4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-Imidazol-1-yl}Methyl)Phenyl]Benzamide (CAS: 1111016-67-1): Structural Differences: Uses oxadiazole and imidazole rings instead of tetrazole. The imidazole may facilitate metal coordination in catalytic applications .

Substituent Position and Electronic Effects

  • 4-Methoxy Group : The para-methoxy group in the target compound donates electron density via resonance, contrasting with analogues like EMAC2060/2061 (), where methoxy groups are part of hydrazone-linked thiazoles. This positioning may optimize solubility and binding interactions .
  • Chloro Substituent : The 4-chloro group on the benzamide is conserved in compounds like 4-chloro-N-(4-hydrazinecarbonylphenyl)benzamide () and analogues in . SAR studies suggest chloro groups at the 4-position enhance hydrophobic interactions in enzyme pockets .

Physicochemical and Spectral Comparisons

Compound Name Key Functional Groups Molecular Formula IR Spectral Features (cm⁻¹) Melting Point (°C) Reference
Target Compound Tetrazole, 4-Cl, 4-OMe C₁₅H₁₂ClN₅O₂ Not reported Not reported
4-Chloro-N-(4-hydrazinecarbonylphenyl)benzamide Hydrazinecarbonyl, 4-Cl C₁₄H₁₂ClN₃O₂ C=O: 1670; NH: 3340, 3327 127–129
EMAC2060 () Thiazole, hydrazone C₂₄H₂₁BrN₄O₂S C=O: ~1663–1682; NH: 3150–3319 Not reported
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-thiazol-2-yl]-2-nitrobenzamide Thiazole, nitro C₁₇H₁₃ClN₄O₄S C=O: 1678; NH: 3440 Not reported
  • IR Trends : Benzamide carbonyl stretches (1659–1682 cm⁻¹) are conserved across analogues. Tetrazole-containing compounds lack the C=S stretches (1243–1258 cm⁻¹) seen in thiourea derivatives () .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling reactions between activated benzoyl chloride derivatives and substituted anilines. For example, palladium-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) in solvents like dichloromethane or DMF can enhance yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the tetrazole-containing product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the methoxy (-OCH3_3), chloro (-Cl), and tetrazole (N–H) groups. Aromatic proton splitting patterns distinguish substituent positions .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 358.08) and fragmentation patterns for the benzamide backbone .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Tetrazole-containing benzamides are often screened for enzyme inhibition (e.g., kinases, proteases) due to the tetrazole’s role as a bioisostere for carboxylic acids. In vitro assays using HEK293 or HeLa cells may reveal IC50_{50} values in the micromolar range, though activity varies with substituent positioning .

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